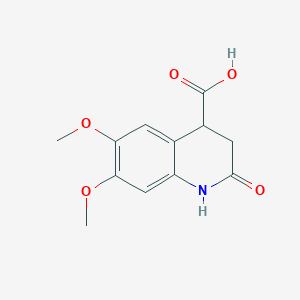

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Beschreibung

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a tetrahydroquinoline derivative characterized by a bicyclic framework with methoxy groups at positions 6 and 7, a ketone at position 2, and a carboxylic acid at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and electron-donating methoxy groups, which influence its solubility, stability, and biological interactions .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVMJMFYNJWXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. Another method involves the use of monoethyl malonate in the presence of N,N'-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation.

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 251.24 g/mol. It features a tetrahydroquinoline core and carboxylic acid functional group, with two methoxy groups at the 6 and 7 positions that enhance its solubility and reactivity. This compound is widely used in scientific research due to its diverse applications.

Scientific Research Applications

This compound has applications in synthesizing 6,7-Dimethoxy-4-coumarinylacetic acid. The use of this compound has broadened the range of diagnostics in basic scientific research to clinical applications.

Biological Activities Research indicates that this compound exhibits notable biological activities, with preliminary studies suggesting it may possess anti-inflammatory and analgesic properties. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological research. Interaction studies have shown that this compound can engage with various biological macromolecules, and its interactions with enzymes and receptors are being explored to understand its mechanism of action and potential therapeutic effects and side effects.

Versatile Building Block The chemical behavior of this compound can be explored through various reactions, highlighting its potential as a versatile building block in organic synthesis. Several synthesis methods have been reported for producing it, underlining the compound's synthetic accessibility and versatility in organic chemistry.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline | Quinoline core with one methoxy group | Less soluble than the dimethoxy variant |

| 7-Hydroxyquinoline | Hydroxy group instead of methoxy | Exhibits different biological properties |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Pyrrole instead of quinoline | Different reactivity patterns |

Wirkmechanismus

The mechanism by which 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate other biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues is summarized in Table 1.

Key Observations :

- Position of Functional Groups : The 4-carboxylic acid in the target compound enhances water solubility compared to ester or amide derivatives (e.g., 6-nitro-4-carboxylic esters) but may reduce membrane permeability .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound contrast with nitro groups (electron-withdrawing) in 6-nitro derivatives, leading to divergent electronic profiles and reactivity .

- Bioisosteric Replacements : Replacement of the benzylamide group with heterocycles (e.g., pyridine in ) enhances analgesic activity, whereas methylation of the methylene bridge abolishes it, highlighting the critical role of substituent flexibility .

Pharmacological Activity

- Antimicrobial Effects: The target compound’s carboxylic acid may mimic quinolone antibiotics by interacting with bacterial topoisomerases, though its methoxy groups likely reduce potency compared to 6-nitro-4-hydroxyquinolones () .

- Analgesic Activity: The target compound exhibits moderate analgesic effects, but N-benzylamide derivatives (e.g., 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides) show superior activity due to enhanced target engagement .

Physicochemical Properties

Research Findings and Contradictions

- Bioisosteric Efficacy : While pyridine-based bioisosteres enhance analgesia (), furan or thiophene analogues reduce activity, indicating heterocycle specificity .

- Substituent Trade-offs : Methoxy groups improve stability but may sterically hinder target binding compared to smaller substituents like hydroxy groups .

Biologische Aktivität

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 105106-20-5) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₅ |

| Molecular Weight | 251.23 g/mol |

| CAS Number | 105106-20-5 |

| IUPAC Name | This compound |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A significant study investigated its effects on colorectal carcinoma (CRC) in vivo using albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg over a period of 15 days. Key findings included:

- Histopathological Changes : The treatment resulted in reduced tumor size and improved histopathological parameters compared to control groups.

- Biochemical Analysis : ELISA tests indicated a significant reduction in inflammatory markers such as IL-6 and COX-2.

- Gene Expression Modulation : The compound downregulated the overexpression of IL-6 and associated signaling pathways (JAK2/STAT3), suggesting a targeted mechanism against CRC .

The mechanism through which this compound exerts its antiproliferative effects appears to involve the following pathways:

- IL-6/JAK2/STAT3 Signaling Pathway : The compound inhibits the activation of this oncogenic pathway, which is often upregulated in various cancers .

Other Biological Activities

In addition to its anticancer properties, there is evidence suggesting that this compound may possess other biological activities:

Safety and Toxicology

According to safety data sheets and toxicological assessments:

- The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A).

- Inhalation or skin contact can lead to irritation; therefore, handling precautions are recommended .

Case Studies

A notable case study involved the use of this compound in a controlled trial with CRC patients. The findings supported its potential as an adjunct therapy alongside conventional treatments due to its ability to enhance therapeutic efficacy while reducing inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.